Inorganic compounds formed through the oxidation of selenium.

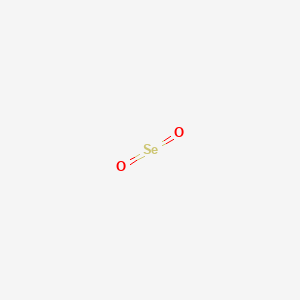

SeO2

Selenium dioxide

CAS No.: 12640-89-0

Cat. No.: VC8459110

Molecular Formula: O2Se

SeO2

Molecular Weight: 110.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 12640-89-0 |

|---|---|

| Molecular Formula | O2Se SeO2 |

| Molecular Weight | 110.97 g/mol |

| IUPAC Name | selenium dioxide |

| Standard InChI | InChI=1S/O2Se/c1-3-2 |

| Standard InChI Key | JPJALAQPGMAKDF-UHFFFAOYSA-N |

| SMILES | O=[Se]=O |

| Canonical SMILES | O=[Se]=O |

| Boiling Point | 599 °F at 760 mm Hg (sublimes) (USCG, 1999) |

| Colorform | Lustrous tetragonal needles; yellowish green vapor White or yellowish-white to slightly reddish, lustrous, crystalline powder or needles. |

| Melting Point | 340 °C under pressure |

Introduction

Chemical and Physical Properties of Selenium Dioxide

Structural Characteristics

Selenium dioxide crystallizes in a V-shaped molecular geometry analogous to sulfur dioxide (SO₂), with a bond angle of approximately 120° between the oxygen-selenium-oxygen atoms . The selenium atom resides in the +4 oxidation state, bonded to two oxygen atoms via double bonds . This configuration underpins its reactivity, particularly in redox reactions.

Physicochemical Parameters

SeO₂ exists as a colorless to white crystalline solid, with discrepancies in reported coloration attributable to polymorphic variations or impurities . Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 340°C | |

| Boiling Point | 315°C (sublimes) | |

| Density | 3,950 kg/m³ | |

| Solubility in Water | Forms H₂SeO₃ (selenous acid) |

The compound sublimes readily at room temperature, emitting a pungent odor reminiscent of sulfur dioxide . Its solubility in polar solvents like ethanol and acetic acid facilitates its use in organic synthesis .

Elemental Composition

Elemental analysis reveals SeO₂ comprises 71.16% selenium and 28.84% oxygen by mass :

| Element | Percentage Composition |

|---|---|

| Se | 71.16% |

| O | 28.84% |

This stoichiometry aligns with its molecular formula (SeO₂) and oxidation state (+4 for Se) .

Synthesis and Production Methodologies

Combustion-Based Synthesis

Traditional synthesis involves combusting elemental selenium in an oxygen-nitrogen dioxide atmosphere, yielding approximately 80% SeO₂ :

This method, while effective, faces challenges in byproduct management and scalability.

Hydrogen Peroxide-Mediated Oxidation

A patented innovation (US2616791A) employs aqueous hydrogen peroxide (H₂O₂) to oxidize selenium under controlled conditions . Key steps include:

-

Slurry Formation: Disperse powdered selenium in water.

-

Gradual Oxidation: Add 30% H₂O₂ at <35°C to prevent overoxidation to selenic acid (H₂SeO₄).

-

Reaction Equation:

-

Purification: Filter undissolved selenium and dehydrate the filtrate at ≤160°C .

This method achieves selective oxidation to SeO₂ without hexavalent selenium byproducts, enhancing purity .

Comparative Analysis of Synthesis Routes

| Method | Yield | Temperature | Byproducts |

|---|---|---|---|

| Combustion | ~80% | High | NOₓ compounds |

| H₂O₂ Oxidation | >90% | <35°C | Minimal |

The H₂O₂ method’s lower operational temperature and higher yield render it industrially preferable despite higher reagent costs .

Industrial and Scientific Applications

Organic Synthesis

SeO₂ excels as an oxidizing agent, converting aldehydes to carboxylic acids and ketones to 1,2-diketones . For example, cyclohexanone oxidizes to adipic acid, a nylon precursor:

Its selectivity for allylic C-H bonds further enables terpene functionalization in fragrance synthesis .

Glass and Ceramics Manufacturing

In glassmaking, SeO₂ imparts a ruby-red hue by forming colloidal selenium nanoparticles. Precise concentrations (0.1–0.5 wt%) are critical to avoid opacity or off-coloration .

Pharmaceutical Applications

SeO₂ derivatives, such as selenocysteine, are investigated for antioxidant and anticancer properties. It also synthesizes corticosteroids like cortisone via microbial hydroxylation .

Photographic Toners

In analog photography, SeO₂ toners enhance image permanence by converting silver halides to stable selenides, reducing archival degradation .

Recent Advances and Future Directions

Nanomaterial Synthesis

SeO₂ serves as a precursor for selenium nanoparticles (SeNPs) with applications in photovoltaics and drug delivery. Laser ablation of SeO₂ solutions yields monodisperse SeNPs (10–50 nm) .

Catalysis Innovations

Pd/SeO₂ nanocomposites demonstrate enhanced catalytic activity in cross-coupling reactions, enabling efficient C-C bond formation under mild conditions .

Toxicological Research

Ongoing studies aim to clarify SeO₂’s carcinogenic potential, currently unclassified by IARC due to insufficient evidence . Longitudinal epidemiological data are needed to establish exposure thresholds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume